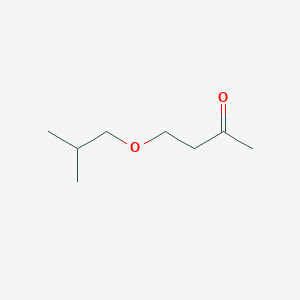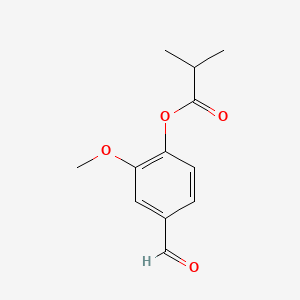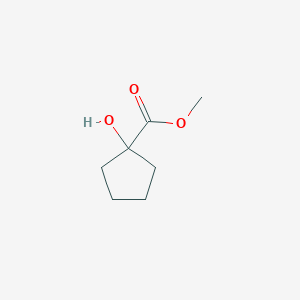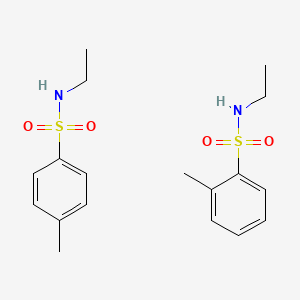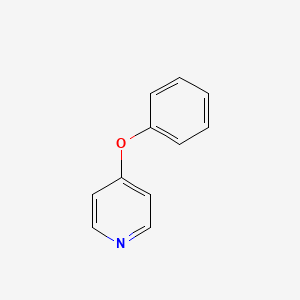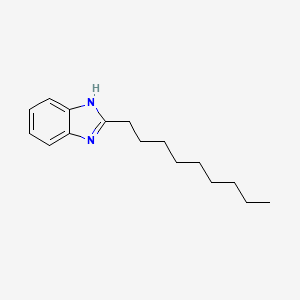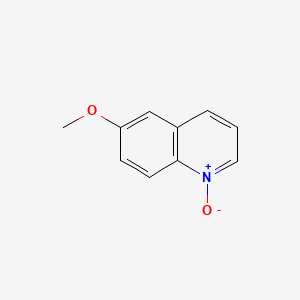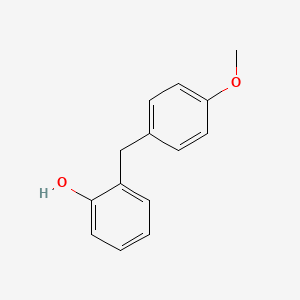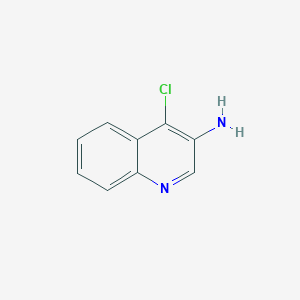
4-Chloroquinoléine-3-amine
Vue d'ensemble
Description
4-Chloroquinolin-3-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by a chlorine atom at the 4th position and an amine group at the 3rd position of the quinoline ring. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry.
Applications De Recherche Scientifique
4-Chloroquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antimalarial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
It’s known that quinoline-based compounds, which include 4-chloroquinolin-3-amine, have been found to have diverse biological activities . They are used in the design of bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
One study suggests that a compound similar to 4-chloroquinolin-3-amine, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, was found to interact with the predominant pi3k/akt/mtor pathway proteins . This interaction could potentially lead to changes in cell signaling, affecting cell proliferation and survival.
Biochemical Pathways
For instance, some quinoline derivatives have been found to inhibit the PI3K/AKT/mTOR pathway, which plays a role in multiple cancers by regulating apoptosis and cell proliferation .
Result of Action
It’s known that quinoline-based compounds can have various effects at the molecular and cellular level, including anti-inflammatory, immune-modulatory, and anticancer activities .
Analyse Biochimique
Biochemical Properties
4-Chloroquinolin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction between 4-Chloroquinolin-3-amine and these biomolecules is primarily through binding interactions, which can lead to enzyme inhibition or activation .
Cellular Effects
4-Chloroquinolin-3-amine influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Chloroquinolin-3-amine can modulate the expression of specific genes involved in cell growth and differentiation. Additionally, it can alter cellular metabolism by inhibiting key enzymes in metabolic pathways .
Molecular Mechanism
The mechanism of action of 4-Chloroquinolin-3-amine involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in the expression levels of specific genes, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloroquinolin-3-amine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloroquinolin-3-amine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular functions, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Chloroquinolin-3-amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At high doses, 4-Chloroquinolin-3-amine can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at higher concentrations .
Metabolic Pathways
4-Chloroquinolin-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For example, it can inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair. Additionally, 4-Chloroquinolin-3-amine can influence metabolic flux by altering the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 4-Chloroquinolin-3-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 4-Chloroquinolin-3-amine within specific cellular compartments can influence its activity and function. For instance, its interaction with specific transporters can affect its concentration in different cellular regions .
Subcellular Localization
The subcellular localization of 4-Chloroquinolin-3-amine is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinolin-3-amine typically involves the nucleophilic substitution of 4,7-dichloroquinoline with an appropriate amine source. One common method involves refluxing 4,7-dichloroquinoline with 3-amino-1,2,4-triazole in ethanol under ultrasonic conditions at 90°C for 30 minutes .
Industrial Production Methods: Industrial production of 4-Chloroquinolin-3-amine often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloroquinolin-3-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like sodium hydride (NaH) and alkyl halides.
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) and various amines.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Electrophilic Substitution: Substituted quinolines.
Nucleophilic Substitution: Aminoquinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound with a similar structure but without the chlorine and amine groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline backbone.
2-Chloroquinoline: Another chloro-substituted quinoline with different biological activities.
Uniqueness: 4-Chloroquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and an amine group on the quinoline ring makes it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research .
Propriétés
IUPAC Name |
4-chloroquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWICNGJRPKVYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355793 | |
| Record name | 4-chloroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58401-43-7 | |
| Record name | 4-Chloro-3-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58401-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


